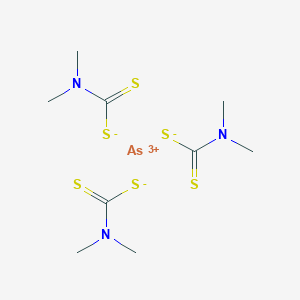
arsenic(3+);N,N-dimethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsenic(3+);N,N-dimethylcarbamodithioate is a chemical compound that features arsenic in the +3 oxidation state. This compound is known for its unique properties and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of arsenic in this compound makes it a subject of interest due to the element’s well-documented toxicity and its paradoxical use in therapeutic applications.
準備方法
The synthesis of arsenic(3+);N,N-dimethylcarbamodithioate typically involves the reaction of arsenic trioxide with N,N-dimethylcarbamodithioic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified through recrystallization or other suitable methods .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反応の分析
Arsenic(3+);N,N-dimethylcarbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form arsenic(V) derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert arsenic(3+) to arsenic(0) or other lower oxidation states. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: The compound can undergo nucleophilic substitution reactions where the N,N-dimethylcarbamodithioate group is replaced by other nucleophiles. Common reagents for these reactions include halides and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields arsenic(V) compounds, while reduction can produce elemental arsenic or arsenic(I) compounds .
科学的研究の応用
Arsenic(3+);N,N-dimethylcarbamodithioate has several scientific research applications:
Chemistry: Inorganic and organometallic chemistry research often utilizes this compound to study the behavior of arsenic in various chemical environments.
Biology: The compound is used in studies investigating the biological effects of arsenic, including its toxicity and potential therapeutic applications.
Medicine: Arsenic-based compounds have been explored for their anticancer properties, particularly in the treatment of acute promyelocytic leukemia. Research into this compound may provide insights into new therapeutic agents.
Industry: The compound’s unique properties make it a candidate for use in industrial processes, such as the synthesis of other organoarsenic compounds and materials science applications
作用機序
The mechanism of action of arsenic(3+);N,N-dimethylcarbamodithioate involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. Arsenic compounds are known to bind to thiol groups, disrupting the function of proteins and enzymes that rely on these groups for their activity. This disruption can lead to cellular toxicity, apoptosis, and other effects. The compound may also interfere with cellular signaling pathways, contributing to its biological activity .
類似化合物との比較
Arsenic(3+);N,N-dimethylcarbamodithioate can be compared with other arsenic-containing compounds such as arsenic trioxide, arsenic pentoxide, and various organoarsenic compounds.
Arsenic Trioxide (As2O3): Used in the treatment of acute promyelocytic leukemia, arsenic trioxide has well-documented therapeutic applications but also significant toxicity.
Arsenic Pentoxide (As2O5): Primarily used in industrial applications, this compound is a strong oxidizing agent.
Organoarsenic Compounds: These compounds, such as arsenobetaine and arsenocholine, are found in marine organisms and have varying degrees of toxicity and biological activity.
This compound is unique due to its specific structure and the presence of the N,N-dimethylcarbamodithioate group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique properties and potential applications make it a valuable subject of study, despite the challenges associated with its toxicity. Continued research into this compound may uncover new uses and insights into the behavior of arsenic in chemical and biological systems.
特性
分子式 |
C9H18AsN3S6 |
|---|---|
分子量 |
435.6 g/mol |
IUPAC名 |
arsenic(3+);N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/3C3H7NS2.As/c3*1-4(2)3(5)6;/h3*1-2H3,(H,5,6);/q;;;+3/p-3 |
InChIキー |
AEVHWLZSNCKOJW-UHFFFAOYSA-K |
正規SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].CN(C)C(=S)[S-].[As+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



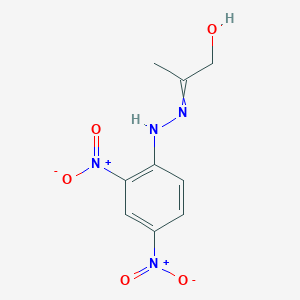
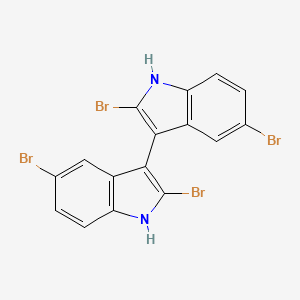
![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
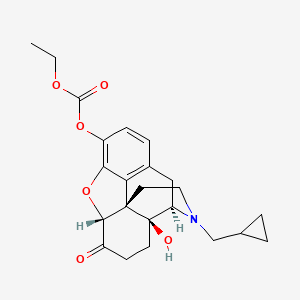
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)

![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
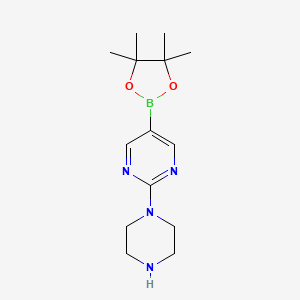
![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13410028.png)
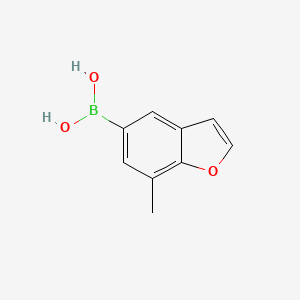
![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)
